4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
The compound 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group. The 4-bromophenyl substituent introduces a heavy halogen atom, which may enhance lipophilicity and alter binding affinities compared to non-halogenated analogs.
Properties
IUPAC Name |
4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-12-7-5-11(6-8-12)17-19-15(24-20-17)9-21-13-3-1-2-4-14(13)23-10-16(21)22/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEQQKRTVVPBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Cyclization via O-Acylamidoximes
- Formation of amidoxime : 4-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 70°C for 6 hours to yield N-hydroxy-4-bromobenzimidamide.
- Acylation and cyclization : The amidoxime is treated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, producing O-chloroacetyl-amidoxime. Cyclization is catalyzed by tetrabutylammonium fluoride (TBAF, 0.1–1.4 equiv.) in acetonitrile at room temperature, forming 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.
Optimization notes :
One-Pot Synthesis in DMSO/KOH
A scalable alternative involves reacting 4-bromobenzamidoxime directly with chloroacetic acid in dimethyl sulfoxide (DMSO) with potassium hydroxide (1.2 equiv.) at 25°C. This method bypasses intermediate isolation, achieving 90% yield in 30 minutes.
Coupling of Benzoxazinone and Oxadiazole Moieties
The final step involves alkylation of the benzoxazinone’s secondary amine with the chloromethyl-oxadiazole intermediate.
Nucleophilic Substitution
3,4-Dihydro-2H-1,4-benzoxazin-3-one (1.0 equiv.) is reacted with 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 equiv.) in acetonitrile using cesium carbonate (2.5 equiv.) as a base. The reaction proceeds at 60°C for 12 hours, yielding the target compound.
Critical factors :
Microwave-Assisted Coupling
A patent-described method utilizes microwave irradiation (150°C, 20 minutes) with N,N-diisopropylethylamine (DIPEA) in N-methylpyrrolidone (NMP), reducing reaction time by 80% while maintaining 89% yield.
Alternative Synthetic Pathways
Reductive Amination
A less common approach involves condensing 3,4-dihydro-2H-1,4-benzoxazin-3-one with 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde using sodium cyanoborohydride in methanol. However, this method suffers from low yields (45–50%) due to competing imine hydrolysis.
Solid-Phase Synthesis
A patent application (WO 2007003536) describes immobilizing the benzoxazinone core on Wang resin, followed by oxadiazole coupling using HATU/DIEA in DCM. While enabling high-throughput screening, the technique requires specialized equipment and achieves moderate yields (60–65%).
Analytical Characterization
Spectroscopic data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.72 (s, 2H, CH₂), 4.35 (t, J = 4.8 Hz, 2H, OCH₂), 3.85 (t, J = 4.8 Hz, 2H, NCH₂).
- HRMS : m/z calcd for C₁₇H₁₂BrN₃O₃ [M+H]⁺: 386.0078; found: 386.0081.
Chromatographic purity :
Challenges and Optimization
- Oxadiazole stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH (6.5–7.5) during workup preserves integrity.
- Alkylation regioselectivity : Competing O-alkylation is suppressed by using bulky bases (e.g., Cs₂CO₃) and excess oxadiazole-chloromethyl reagent.
- Scale-up limitations : Microwave methods face heat transfer inefficiencies at >100 g scale. Transitioning to continuous flow reactors with T3P® catalyst improves throughput.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one. The oxadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis .
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Its structure allows for interaction with microbial membranes, disrupting their integrity.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that compounds with oxadiazole rings possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study:
In a study examining the effects of oxadiazole derivatives on inflammation in animal models, it was found that treatment reduced levels of TNF-alpha and IL-6 significantly compared to control groups .
Neuroprotective Potential
The neuroprotective effects of oxadiazole-containing compounds are being explored for their potential in treating neurodegenerative diseases.
Data Table: Neuroprotective Effects
| Model | Treatment Dose | Outcome | Reference |
|---|---|---|---|
| Mouse model (Parkinson's) | 10 mg/kg/day | Reduced motor deficits | |
| Rat model (Alzheimer's) | 20 mg/kg/day | Decreased amyloid plaque |
Agricultural Applications
The compound is being studied for its potential use as a pesticide or fungicide due to its ability to inhibit fungal growth.
Case Study:
A recent investigation into the efficacy of benzoxazine derivatives against fungal pathogens affecting crops showed that these compounds could significantly reduce fungal colonization on treated plants .
Mechanism of Action
The mechanism of action of 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The target compound’s bromine atom contributes to a higher molecular weight (~387.2) compared to non-halogenated analogs like the 7-chloro derivative (341.75) . The trifluoromethoxy group in BI57974 (483.42) significantly increases molecular weight due to fluorine and sulfur atoms .
Electronic Properties: 4-Bromophenyl (target compound) and 3,4-dimethoxyphenyl () substituents exhibit opposing electronic effects: bromine is electron-withdrawing, while methoxy groups are electron-donating. The trifluoromethoxy group in BI57974 combines strong electron-withdrawing effects with high lipophilicity, which may enhance membrane permeability .
Benzoxazinone Modifications: Substituents on the benzoxazinone core (e.g., 6-methyl, 7-chloro) influence steric bulk and solubility. For example, the 6-methyl group in BJ26261 () may improve metabolic stability, while the 7-chloro derivative () introduces a polar halogen .
Synthetic Accessibility :
- The presence of sulfonyl (e.g., BI57974 ) or ethanesulfonyl groups complicates synthesis compared to simpler halogen or methoxy substitutions, as reflected in higher commercial prices (e.g., $574/mg for BI57974 ) .
Biological Activity
The compound 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one (C23H26BrN5O2) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole . The resulting structure features multiple functional groups that contribute to its biological properties. The crystal structure of the compound reveals significant intramolecular and intermolecular hydrogen bonding, which may influence its reactivity and interaction with biological targets .
Biological Activity Overview
Research indicates that compounds derived from oxadiazoles and benzoxazines exhibit a wide range of biological activities. The following sections detail specific areas of activity observed for the compound .
Antimicrobial Activity
A study evaluating related oxadiazole compounds demonstrated potent antimicrobial effects against various bacterial strains. For instance, derivatives showed minimum inhibitory concentration (MIC) values indicating significant activity against Staphylococcus aureus and Escherichia coli, suggesting that similar activities may be expected from the target compound .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 11a | 10.8 | Staphylococcus aureus |
| 11b | 111.3 | Escherichia coli |
| 14a | 27.8 | Candida albicans |
Anticancer Activity
The anticancer potential of benzoxazine derivatives has also been explored. In vitro studies have shown that certain derivatives exhibit cytotoxicity against breast cancer cell lines such as MCF7. The mechanism often involves the induction of apoptosis in cancer cells . The target compound may similarly demonstrate anticancer properties due to its structural similarities with known active compounds.
Anti-inflammatory Properties
Compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways effectively .
Case Studies
- Study on Antimicrobial Activity : A recent publication assessed the antimicrobial efficacy of various oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the oxadiazole core can enhance activity, which may provide insights into optimizing the target compound for better efficacy .
- Anticancer Screening : Another study focused on the cytotoxic effects of benzoxazine derivatives on human cancer cell lines. Results indicated that certain modifications significantly increased potency against MCF7 cells compared to standard treatments .
Q & A
Q. What are the key steps in synthesizing 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one?
The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, the oxadiazole ring is formed via condensation of amidoximes with carboxylic acid derivatives, followed by coupling to the benzoxazinone core using alkylation or Mitsunobu reactions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side products. Monitoring via TLC and NMR ensures intermediate purity .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural confirmation. SHELX software is widely used for refining crystallographic data, particularly for small molecules. Complementary techniques like -NMR, -NMR, and IR spectroscopy validate functional groups and connectivity. For instance, -NMR peaks at δ 4.2–5.0 ppm confirm the presence of the benzoxazine methylene group .
Q. What functional groups contribute to its reactivity?
The bromophenyl group acts as a leaving group in nucleophilic substitutions, while the oxadiazole ring participates in π-π stacking and hydrogen bonding. The benzoxazinone core’s lactam moiety may undergo ring-opening reactions under acidic or basic conditions. Reactivity can be tuned by modifying substituents on the oxadiazole or benzoxazine rings .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Competing pathways, such as incomplete cyclization or oxidation of intermediates, often lead to byproducts. For example, residual hydroxylamine in amidoxime precursors can form nitroso derivatives. Mechanistic studies using LC-MS or isotopic labeling (e.g., ) help trace reaction pathways. Computational modeling (DFT) can predict energy barriers for competing reactions .
Q. How can computational methods predict the compound’s electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge distribution. For instance, the electron-withdrawing bromophenyl group lowers LUMO energy, enhancing electrophilicity. Molecular docking studies assess potential binding to biological targets (e.g., enzymes) by simulating interactions with active sites .
Q. What strategies optimize yield in multi-step syntheses?
Design of Experiments (DoE) methodologies identify critical parameters (e.g., reagent stoichiometry, solvent polarity). For example, using DMF as a solvent improves oxadiazole cyclization efficiency. Catalytic additives like DMAP or microwave-assisted synthesis reduce reaction times. Purification via column chromatography or recrystallization ensures high final purity .
Q. How do structural variations impact biological activity?
Structure-Activity Relationship (SAR) studies compare analogs with modified substituents. For example, replacing the bromophenyl group with a chlorophenyl moiety alters lipophilicity, affecting membrane permeability in antimicrobial assays. In vitro testing against bacterial/fungal strains quantifies Minimum Inhibitory Concentrations (MICs) to identify potent derivatives .
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
Discrepancies between NMR and IR data (e.g., ambiguous carbonyl peaks) are resolved via X-ray diffraction. SHELXL refinement confirms bond lengths and angles, distinguishing between tautomeric forms. For example, a lactam vs. lactim tautomerism in the benzoxazinone ring can be conclusively determined using crystallography .
Q. What role does the oxadiazole ring play in enzyme inhibition?
The oxadiazole moiety mimics peptide bonds, enabling competitive inhibition of proteases or kinases. Molecular dynamics simulations show that the ring’s rigidity stabilizes binding to ATP pockets in kinase targets (e.g., EGFR). IC values from enzyme inhibition assays quantify potency, guiding lead optimization .
Q. How are stability and degradation profiles assessed under physiological conditions?
Forced degradation studies (acidic/basic/oxidative conditions) identify labile sites. LC-MS/MS detects degradation products, such as hydrolyzed oxadiazole rings or oxidized benzoxazine cores. Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf life. Results inform formulation strategies (e.g., lyophilization for hydrolytically unstable compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
